n4-(3,6-Dimethylquinolin-4-yl)-n1,n1-diethylpentane-1,4-diamine
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Overview
Description
N4-(3,6-Dimethylquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is a synthetic organic compound with a molecular formula of C20H31N3 This compound features a quinoline moiety substituted with dimethyl groups at positions 3 and 6, and a diethylpentane-1,4-diamine chain attached at the 4-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,6-Dimethylquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Dimethylation: The quinoline core is then subjected to Friedel-Crafts alkylation using methyl chloride and aluminum chloride to introduce the dimethyl groups at positions 3 and 6.
Attachment of the Diamine Chain: The final step involves the nucleophilic substitution reaction where the diethylpentane-1,4-diamine chain is attached to the 4-position of the quinoline ring using a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N4-(3,6-Dimethylquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
N4-(3,6-Dimethylquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimalarial agent due to its structural similarity to quinoline-based drugs.
Materials Science: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in studying the interactions of quinoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N4-(3,6-Dimethylquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another quinoline-based antimalarial agent.
Ciprofloxacin: A quinolone antibiotic with a similar core structure.
Uniqueness
N4-(3,6-Dimethylquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is unique due to its specific substitution pattern and the presence of the diethylpentane-1,4-diamine chain. This structural uniqueness imparts distinct physicochemical properties and biological activities compared to other quinoline derivatives.
Properties
CAS No. |
5438-89-1 |
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Molecular Formula |
C20H31N3 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
4-N-(3,6-dimethylquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C20H31N3/c1-6-23(7-2)12-8-9-17(5)22-20-16(4)14-21-19-11-10-15(3)13-18(19)20/h10-11,13-14,17H,6-9,12H2,1-5H3,(H,21,22) |
InChI Key |
YOQJFQXDPIELFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC=C1C)C |
Origin of Product |
United States |
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